molecular formula C16H17NO4S B13713522 (2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid

(2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid

Cat. No.: B13713522
M. Wt: 319.4 g/mol
InChI Key: TWADEBCIPVNACR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenyl)sulfonylaniline. This intermediate is then subjected to a reaction with ®-2-bromopropanoic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is investigated for its potential as an anti-inflammatory and antimicrobial agent, given the known activities of sulfonamide derivatives.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-{4-[Ethyl(phenyl)sulfamoyl]-2-methylphenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
  • Phenylephrine Related Compound F
  • (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid

Uniqueness

(2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid is unique due to its specific structural features, such as the combination of a sulfonyl group with an aniline moiety and a chiral propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

(2R)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-15(11-9-12)22(20,21)17(13(2)16(18)19)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,19)/t13-/m1/s1

InChI Key

TWADEBCIPVNACR-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[C@H](C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.